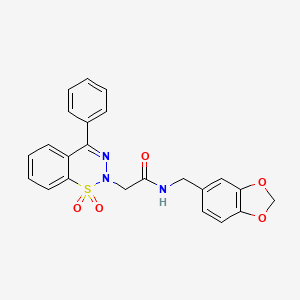

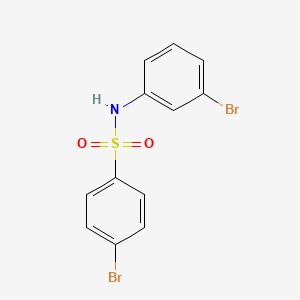

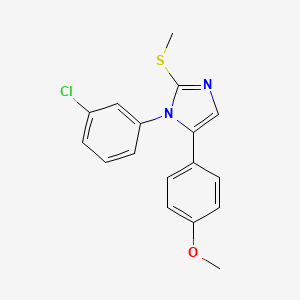

4-bromo-N-(3-bromophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(3-bromophenyl)benzenesulfonamide, also known as 4-Bromo-N-bromophenylbenzenesulfonamide, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a brominated aromatic amide derivative of benzenesulfonamide and has been studied for its ability to act as a ligand for transition metals, as well as for its ability to act as a catalyst for various chemical reactions. In

Applications De Recherche Scientifique

Antibacterial Agents

4-bromo-N-(3-bromophenyl)benzenesulfonamide: has shown potential as an antibacterial agent. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication . This compound could be explored further for its efficacy against various bacterial strains, potentially leading to new antibacterial drugs.

Antitumor Activity

Research has indicated that sulfonamide derivatives possess significant antitumor properties . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be investigated for its ability to inhibit tumor growth and proliferation. Its mechanism may involve the disruption of cell division or induction of apoptosis in cancer cells, making it a candidate for cancer therapy.

Anti-inflammatory Applications

Sulfonamides are also known for their anti-inflammatory properties . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be studied for its potential to reduce inflammation by inhibiting enzymes or pathways involved in the inflammatory response. This application could be particularly useful in treating chronic inflammatory diseases.

Antiviral Research

Given the broad biological activity of sulfonamides, 4-bromo-N-(3-bromophenyl)benzenesulfonamide might also exhibit antiviral properties . Research could focus on its ability to inhibit viral replication or entry into host cells, providing a new avenue for antiviral drug development.

Neuroprotective Effects

Some sulfonamide derivatives have been found to possess neuroprotective effects . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be explored for its potential to protect neurons from damage or degeneration, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Enzyme Inhibition Studies

Sulfonamides are known to inhibit various enzymes . 4-bromo-N-(3-bromophenyl)benzenesulfonamide could be used in studies to understand its inhibitory effects on specific enzymes, which could lead to the development of enzyme inhibitors for therapeutic use. This application is particularly relevant in the context of diseases where enzyme activity is dysregulated.

These applications highlight the versatility and potential of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in various fields of scientific research. Each application offers a unique opportunity to explore and develop new therapeutic strategies.

If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis and Characterization of Sulfonamides Biological Activities of Sulfonamide Derivatives

Mécanisme D'action

Target of Action

They have been used as antibacterial drugs for decades and have unique antitumor, antidiabetic, antiviral, and anti-cancer physiological activities .

Mode of Action

The molecule’s electrostatic potential and frontier molecular orbital were investigated using density functional theory (dft), which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

Biochemical Pathways

Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion .

Result of Action

Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folic acid synthesis .

Propriétés

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLEMBBYDDEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)

![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)

![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)